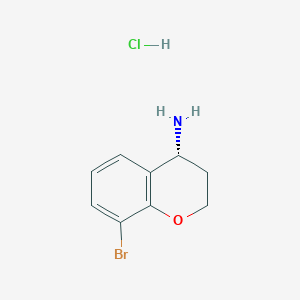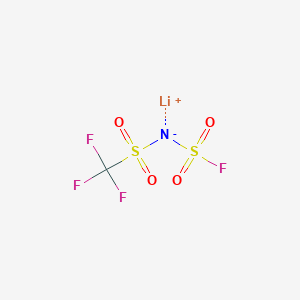
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Descripción general
Descripción
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula CF4LiNO4S2. It is known for its high thermal stability and is commonly used in the field of lithium-ion batteries as an electrolyte additive. This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 100°C .
Mecanismo De Acción
Target of Action
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide, often simply referred to as LiTFSI, is a hydrophilic salt . It is commonly used as a source of lithium ions in electrolytes for lithium-ion batteries . The primary targets of LiTFSI are the electrolytes in these batteries, where it acts as a safer alternative to commonly used lithium hexafluorophosphate .
Mode of Action
LiTFSI is made up of one lithium cation and a bistriflimide anion . The electrolytic dissociation of LiTFSI rises along with its concentration, due to the formation of ion triplets and more complex ion associates . This interaction with its targets results in improved rate capability and capacity retention in Li-metal and Li-ion cells .
Biochemical Pathways
The LiTFSI’s action primarily affects the ionic conductivity of the electrolyte, which is essential for the efficient transport of lithium ions . The Li-ion transport is derived from the vehicular transport below 30 mol%, and likely changes to favor structural diffusion via the exchange of anions in the first Li+ solvation shell above 30% .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiTFSI, we can discuss its properties in terms of its solubility , conductivity , and stability . LiTFSI has a very high solubility in water , which contributes to its high ionic conductivity . Its stability is also notable, as it exhibits high electrochemical stability .
Result of Action
The result of LiTFSI’s action is the enhanced performance of lithium-ion batteries. It improves the rate capability and capacity retention of these batteries . Furthermore, the use of LiTFSI can significantly suppress the side reactions occurring at the cathode compartment .
Action Environment
The action of LiTFSI is influenced by environmental factors such as temperature and concentration. For instance, its ionic conductivity and electrochemical stability can vary with temperature . Moreover, the electrolytic dissociation of LiTFSI rises along with its concentration . Therefore, these factors should be carefully controlled to optimize the action, efficacy, and stability of LiTFSI.
Análisis Bioquímico
Biochemical Properties
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby modulating their catalytic activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in downstream gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in alterations in cellular processes and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can impact its overall function and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide typically involves the reaction of lithium bis(fluorosulfonyl)imide with trifluoromethyl lithium in an ether solution. The process begins by cooling an ethyl lithium n-butyl ether solution to -70 to -50°C and introducing trifluoromethane gas. The reaction temperature is maintained between -70 to -50°C, and the gas flow is adjusted accordingly. After the reaction, the solution is combined with lithium bis(fluorosulfonyl)imide in n-butyl ether, and the mixture is allowed to react at -30 to 0°C. The resulting product is then filtered, concentrated, and evaporated to dryness to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is typically stored in inert gas environments to prevent decomposition due to moisture .
Análisis De Reacciones Químicas
Types of Reactions
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the fluorosulfonyl or trifluoromethanesulfonyl groups are replaced by other functional groups.
Decomposition Reactions: Under certain conditions, it can decompose to form lithium fluoride and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like ether and reagents such as trifluoromethyl lithium. The reactions are typically carried out at low temperatures to maintain stability and prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted imides, while decomposition reactions produce lithium fluoride .
Aplicaciones Científicas De Investigación
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide has several scientific research applications, including:
Lithium-ion Batteries: It is widely used as an electrolyte additive in lithium-ion batteries to enhance ionic conductivity and improve battery performance.
Material Science: It is utilized in the development of advanced materials, such as perovskite solar cells, where it acts as a carrier transport layer additive.
Comparación Con Compuestos Similares
Similar Compounds
Lithium bis(trifluoromethanesulfonyl)imide: This compound, often referred to as LiTFSI, is similar in structure and function to Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide.
Lithium bis(fluorosulfonyl)imide: Another related compound, it is used in similar applications and has comparable chemical properties.
Uniqueness
This compound is unique due to its combination of fluorosulfonyl and trifluoromethanesulfonyl groups, which provide enhanced stability and performance in various applications. Its ability to improve ionic conductivity and stabilize the cathode-electrolyte interface makes it particularly valuable in the development of high-performance lithium-ion batteries .
Propiedades
IUPAC Name |
lithium;fluorosulfonyl(trifluoromethylsulfonyl)azanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CF4NO4S2.Li/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRAMZRKLHPLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF4LiNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192998-62-2 | |
| Record name | Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-tert-Butyl 3-methyl-4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3028271.png)
![Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3028272.png)
![(2S)-3-Methyl-2-[[(2S,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylsulfanyl]butanoic acid](/img/structure/B3028273.png)



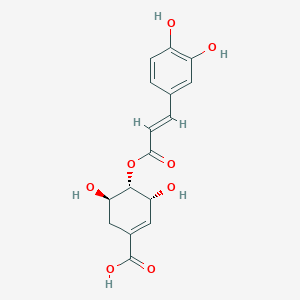
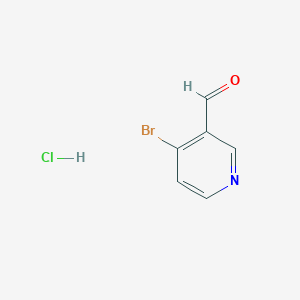
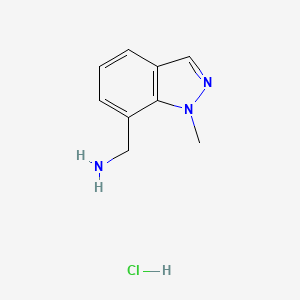
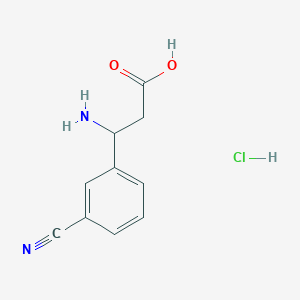


![(1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B3028288.png)
